PROTAC Linker Length Optimization: The C11 Advantage Over C8 and C10 Analogs
In PROTAC development, linker length critically influences degradation efficacy. A foundational study established that an optimal linker distance of 16 atoms between the E3 ligase recognition motif and the target protein ligand yields maximal degradation of the estrogen receptor (ER)-α [1]. 11-Methoxy-11-oxoundecanoic acid provides an 11-carbon alkyl backbone; when accounting for the ester and acid functional groups, this translates to a 16-atom linker length (C11 chain + 2 carbonyl carbons + 2 oxygen atoms + 1 hydrogen on the acid), placing it squarely within the optimal range for many target systems . In contrast, suberic acid monomethyl ester (C8) and sebacic acid monomethyl ester (C10) yield shorter linkers (approximately 13 and 15 atoms, respectively), which may fall below the optimal distance, while dodecanedioic acid monomethyl ester (C12) extends the linker to 17 atoms, potentially exceeding the ideal length for certain applications .
| Evidence Dimension | PROTAC linker atom count (chain length) |
|---|---|
| Target Compound Data | 16 atoms (C11 alkyl chain plus functional group contributions) |
| Comparator Or Baseline | Suberic acid monomethyl ester: ~13 atoms; Sebacic acid monomethyl ester: ~15 atoms; Dodecanedioic acid monomethyl ester: ~17 atoms |
| Quantified Difference | Target compound provides a 16-atom linker length, which is reported as optimal in a foundational PROTAC study, whereas shorter C8 and C10 linkers provide suboptimal distances, and C12 linker may overshoot the optimum [1]. |
| Conditions | Based on structural analysis and literature-reported optimal linker length for ER-α degradation in cultured cells [1]. |
Why This Matters
For researchers synthesizing PROTACs, selecting a linker with an atom count that aligns with empirically determined optimal ranges is essential to avoid costly iterative synthesis and low degradation efficiency.
- [1] Cyrus, K.; et al. Impact of linker length on the activity of PROTACs. Mol. BioSyst. 2011, 7(2), 359-364. doi:10.1039/c0mb00074d. View Source
